Product packaging for Cyclohexyl (2,4,5-trifluorophenyl)methanol(Cat. No.:)

Cyclohexyl (2,4,5-trifluorophenyl)methanol

Cat. No.: B7995369
M. Wt: 244.25 g/mol
InChI Key: UTLUJJYUUCFCJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Cyclohexyl Carbinols in Synthetic Chemistry

Cyclohexyl carbinols, which feature a hydroxyl group attached to a carbon atom that is also bonded to a cyclohexane (B81311) ring, are a well-established class of organic compounds. The cyclohexane moiety, with its flexible chair and boat conformations, imparts specific steric and electronic properties to the molecule. These characteristics can influence the reactivity of the carbinol group and its interactions with other molecules. In the context of medicinal chemistry and the design of bioactive compounds, the cyclohexyl group can serve as a lipophilic scaffold, potentially enhancing the molecule's ability to cross cellular membranes. The synthesis of cyclohexyl carbinols can be achieved through various established synthetic routes, including the reduction of corresponding ketones or the addition of organometallic reagents to cyclohexyl aldehydes or ketones.

Role of Polyfluorinated Aromatic Rings in Molecular Design

The incorporation of fluorine atoms into aromatic rings is a widely used tactic in drug discovery and the synthesis of bioactive compounds. The 2,4,5-trifluorophenyl group in Cyclohexyl (2,4,5-trifluorophenyl)methanol is a key structural feature. The high electronegativity of fluorine atoms can significantly alter the electronic properties of the aromatic ring, influencing its reactivity and the acidity of the carbinol proton. Furthermore, the carbon-fluorine bond is exceptionally strong, which can render the molecule more resistant to metabolic degradation. This increased metabolic stability can lead to a longer duration of action and potentially altered pharmacological effects.

Overview of Research Trajectories for Complex Alcohols

The development of complex alcohols, particularly those with potential psychoactive properties, often follows a trajectory of structural modification to explore structure-activity relationships. This can involve altering the substitution pattern on the aromatic ring, changing the aliphatic portion of the molecule, or introducing additional functional groups. Research in this area is often driven by the desire to create compounds with specific pharmacological profiles, potentially targeting certain receptors in the central nervous system. The synthesis of novel, complex alcohols like this compound is a testament to the ongoing exploration within this field of organic chemistry.

Chemical Synthesis and Properties

Synthetic Pathways

The synthesis of this compound can be approached through several well-established synthetic organic chemistry methods. Given the structure of the target molecule, two primary retrosynthetic disconnections are most plausible: the reduction of a precursor ketone and the addition of a Grignard reagent to an aldehyde.

Reduction of Cyclohexyl(2,4,5-trifluorophenyl)methanone

A common and efficient method for the preparation of secondary alcohols is the reduction of the corresponding ketone. In this case, the precursor would be Cyclohexyl(2,4,5-trifluorophenyl)methanone. This ketone can be synthesized via a Friedel-Crafts acylation of 1,2,4-trifluorobenzene (B1293510) with cyclohexanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Once the ketone is obtained, it can be reduced to the desired alcohol using a variety of reducing agents. Common choices include sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol, or lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). Catalytic hydrogenation over a metal catalyst like palladium on carbon (Pd/C) is another viable method. google.com

A patent for a structurally related compound, (4-Cyclohexyl-3-trifluoromethyl-phenyl)-methanol, describes a similar reduction of the corresponding benzoic acid derivative using a solution of LiAlH₄ in toluene/THF. mnstate.edu This suggests that such reduction methods are applicable and effective for this class of compounds.

Grignard Reaction

An alternative and equally powerful method involves the use of a Grignard reagent. researchgate.net This pathway would involve the reaction of a Grignard reagent derived from either the cyclohexyl or the trifluorophenyl moiety with the corresponding aldehyde or ketone.

One possible route is the reaction of cyclohexylmagnesium bromide with 2,4,5-trifluorobenzaldehyde (B50696). nih.gov The Grignard reagent, prepared by reacting cyclohexyl bromide with magnesium metal in anhydrous ether, would act as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent acidic workup would protonate the resulting alkoxide to yield the final alcohol product. The synthesis of Grignard reagents from aryl halides like 2,4,5-trifluorobromobenzene is also well-documented. nih.gov

Chemical and Physical Properties

While specific experimental data for this compound is not widely available in peer-reviewed literature, its properties can be inferred from its structure and data for analogous compounds.

Table 1: Predicted and Known Properties of this compound and Related Compounds

PropertyThis compoundCyclohexyl(phenyl)methanol (B1583271)(4-Cyclohexyl-3-trifluoromethyl-phenyl)-methanol
Molecular Formula C₁₃H₁₅F₃OC₁₃H₁₈OC₁₄H₁₇F₃O
Molecular Weight 260.25 g/mol chemicalbook.com190.29 g/mol 274.28 g/mol
Appearance Likely a colorless oil or low-melting solidCrystalline solidNot specified
Solubility Expected to be soluble in organic solvents like ethanol, ether, and chloroformSoluble in common organic solventsSoluble in toluene
Boiling Point Not determined168 °C at 20 TorrNot determined
Melting Point Not determined41 °CNot determined

Data for this compound is based on its PubChem entry. Data for related compounds is sourced from cited references.

Spectroscopic and Analytical Characterization

The structural elucidation of this compound would rely on standard spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum is expected to provide key information about the different proton environments in the molecule. The spectrum would likely show a complex multiplet in the aliphatic region (around 1.0-2.0 ppm) corresponding to the protons of the cyclohexyl ring. A distinct signal, likely a doublet, would be observed for the carbinol proton (-CHOH-), with its chemical shift influenced by the electron-withdrawing nature of the trifluorophenyl ring. The aromatic region would display signals corresponding to the two protons on the trifluorophenyl ring, with their splitting patterns and chemical shifts dictated by the fluorine substitution. For the related (4-Cyclohexyl-3-trifluoromethyl-phenyl)-methanol, the aromatic protons appear in the range of 7.2-7.65 ppm. mnstate.edu

¹³C NMR Spectroscopy

The carbon NMR spectrum would complement the proton NMR data by showing distinct signals for each unique carbon atom. The carbons of the cyclohexyl ring would appear in the upfield region of the spectrum. The carbinol carbon (-CHOH-) would be identifiable by its chemical shift, typically in the range of 60-80 ppm. The aromatic carbons would resonate in the downfield region, and their signals would be split due to coupling with the attached fluorine atoms (C-F coupling), providing valuable structural information.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands. A broad and prominent peak in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group, characteristic of an alcohol. The C-H stretching vibrations of the cyclohexyl and aromatic rings would appear around 2850-3000 cm⁻¹. Strong absorption bands in the region of 1000-1300 cm⁻¹ would be indicative of the C-F stretching vibrations of the trifluorophenyl group.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. The molecular ion peak (M⁺) would be expected at m/z 260.25, corresponding to the molecular formula C₁₃H₁₅F₃O. chemicalbook.com Common fragmentation pathways would likely involve the loss of a water molecule (M-18), the loss of the cyclohexyl group, or cleavage of the bond between the carbinol carbon and the aromatic ring.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15F3O B7995369 Cyclohexyl (2,4,5-trifluorophenyl)methanol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexyl-(2,4,5-trifluorophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3O/c14-10-7-12(16)11(15)6-9(10)13(17)8-4-2-1-3-5-8/h6-8,13,17H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLUJJYUUCFCJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2=CC(=C(C=C2F)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Cyclohexyl 2,4,5 Trifluorophenyl Methanol and Analogues

Strategies for Carbon-Carbon Bond Formation at the Carbinol Center

The construction of the tertiary alcohol core is a pivotal step in the synthesis. Methodologies for this transformation typically involve nucleophilic addition to a carbonyl group or the reduction of a corresponding ketone or ester.

One of the most direct and widely employed methods for forming the carbon-carbon bond at the carbinol center is through the use of organometallic reagents, such as Grignard or organolithium compounds. This approach offers two primary retrosynthetic pathways:

Route A: The reaction of a cyclohexylmagnesium halide (e.g., cyclohexylmagnesium bromide) with 2,4,5-trifluorobenzaldehyde (B50696).

Route B: The reaction of a 2,4,5-trifluorophenylmagnesium halide with cyclohexanecarboxaldehyde.

In both routes, the organometallic compound acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the final carbinol product. The choice of solvent is critical, with anhydrous ethers like tetrahydrofuran (B95107) (THF) or cyclopentyl methyl ether (CPME) being commonly used to stabilize the Grignard reagent. researchgate.net The synthesis of the required 2,4,5-trifluorophenylmagnesium bromide from 1-bromo-2,4,5-trifluorobenzene (B152817) and ethylmagnesium bromide has been demonstrated to proceed in nearly quantitative yield, making this a viable precursor. researchgate.net Similarly, cyclohexylmagnesium bromide can be readily prepared from bromocyclohexane (B57405) and magnesium turnings. vaia.comvedantu.com

Table 1: Grignard Reaction Approaches

RouteNucleophileElectrophileSolventKey Considerations
ACyclohexylmagnesium Bromide2,4,5-TrifluorobenzaldehydeTHF, Diethyl Ether, or CPMERequires synthesis of the trifluorinated aldehyde precursor.
B2,4,5-Trifluorophenylmagnesium BromideCyclohexanecarboxaldehydeTHF, Diethyl Ether, or CPMERequires synthesis of the trifluorinated Grignard reagent. researchgate.net

An alternative strategy involves the reduction of a precursor ketone, namely cyclohexyl (2,4,5-trifluorophenyl)ketone. This ketone can be synthesized via methods such as Friedel-Crafts acylation. Once the ketone is obtained, it can be reduced to the target secondary alcohol using various hydride-based reducing agents.

Commonly used reagents for this transformation include:

Sodium borohydride (B1222165) (NaBH₄): A mild and selective reducing agent, typically used in alcoholic solvents like methanol (B129727) or ethanol.

Lithium aluminum hydride (LiAlH₄): A much stronger and less selective reducing agent, capable of reducing ketones, esters, and carboxylic acids. google.comnih.gov It requires anhydrous ethereal solvents like THF or diethyl ether and a careful workup procedure to quench the excess reagent. nih.gov

Borane complexes (e.g., Borane-THF): These reagents can also effectively reduce ketones and are particularly useful for reducing carboxylic acids directly to alcohols. chemicalbook.com

The choice of reducing agent depends on the presence of other functional groups in the molecule that might also be susceptible to reduction. For simple ketone reduction, NaBH₄ is often sufficient and safer to handle.

Table 2: Comparison of Reducing Agents for Ketone Reduction

Reducing AgentTypical SolventReactivityAdvantagesDisadvantages
Sodium Borohydride (NaBH₄)Methanol, EthanolModerateSelective for aldehydes/ketones, safe to handle.May not reduce less reactive ketones or other functional groups.
Lithium Aluminum Hydride (LiAlH₄)THF, Diethyl EtherVery HighHighly effective, reduces a wide range of functional groups. google.comnih.govReacts violently with water/protic solvents, less selective.
Borane-THF Complex (BH₃·THF)THFHighReduces carboxylic acids and ketones. chemicalbook.comRequires anhydrous conditions.

Catalytic hydrogenation represents another viable reduction method, where the precursor ketone is treated with hydrogen gas (H₂) in the presence of a metal catalyst. This method is widely used in industrial settings due to its efficiency and the fact that the only byproduct is water (in the case of H₂).

Key components of this method include:

Catalysts: Common choices include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney Nickel. google.com The selection can influence the reaction's stereoselectivity.

Hydrogen Source: While high-pressure hydrogen gas is standard, transfer hydrogenation offers an alternative. In transfer hydrogenation, a donor molecule like formic acid or isopropanol (B130326) provides the hydrogen in situ, which can sometimes be more convenient for laboratory-scale synthesis. researchgate.net

This method is generally clean and effective, though it may require specialized equipment for handling hydrogen gas under pressure.

Installation and Functionalization of the 2,4,5-Trifluorophenyl Moiety

The introduction of the specific 2,4,5-trifluorophenyl group is a critical aspect of the synthesis, which can be achieved by using either pre-functionalized starting materials or by introducing the fluorine atoms at a later synthetic stage.

The most straightforward syntheses of the title compound rely on the incorporation of a commercially available or readily synthesized building block that already contains the 2,4,5-trifluoro-substituted phenyl ring. This approach is inherent to the Grignard and reduction strategies previously discussed.

Examples of such building blocks include:

1-Bromo-2,4,5-trifluorobenzene

2,4,5-Trifluorobenzaldehyde

2,4,5-Trifluorobenzoic acid researchgate.net

D-(2,4,5-trifluorophenyl)alanine researchgate.net

Using these precursors simplifies the synthetic route significantly by avoiding the often-challenging steps of selective, multiple fluorinations on an aromatic ring. The synthesis of 2,4,5-trifluorobenzoic acid, a valuable intermediate, has been effectively demonstrated using a continuous microflow process involving a Grignard exchange and subsequent carboxylation. researchgate.net

Table 3: Key 2,4,5-Trifluorophenylated Building Blocks

Compound NameStructureTypical Use
1-Bromo-2,4,5-trifluorobenzeneBr-C₆H₂(2,4,5-F₃)Precursor for Grignard or organolithium reagents.
2,4,5-TrifluorobenzaldehydeOHC-C₆H₂(2,4,5-F₃)Electrophile in Grignard/organolithium additions.
2,4,5-Trifluorobenzoic AcidHOOC-C₆H₂(2,4,5-F₃)Precursor for esters or can be reduced to the corresponding benzyl (B1604629) alcohol. researchgate.net

While often more complex, late-stage fluorination (LSF) strategies offer the flexibility to introduce fluorine atoms into a molecule at a later point in the synthetic sequence. nih.govharvard.edu This can be advantageous when pre-fluorinated starting materials are unavailable or incompatible with early-stage reaction conditions. Although not commonly reported for this specific target molecule, several modern LSF methods could be hypothetically applied to a cyclohexyl(phenyl)methanol (B1583271) precursor.

Prominent LSF strategies include:

Transition Metal-Catalyzed Fluorination: Palladium- and copper-mediated cross-coupling reactions can convert aryl halides, arylboronic acids, or aryl stannanes into aryl fluorides. harvard.eduacs.org For example, a palladium-catalyzed reaction could potentially fluorinate an aryl trifluoroborate precursor. acs.org

Deoxyfluorination of Phenols: Reagents like PhenoFluor® can convert phenols directly into aryl fluorides, providing a route from a hydroxy-substituted analogue to the desired fluorinated compound. nih.govacs.org

C-H Activation/Fluorination: The most advanced methods involve the direct conversion of a C-H bond to a C-F bond. This approach is highly desirable for its atom economy but presents significant challenges in controlling regioselectivity, especially on a polysubstituted ring. nih.govresearchgate.net

These methods are at the forefront of synthetic chemistry and are particularly crucial for the synthesis of complex pharmaceuticals and PET imaging agents where the introduction of fluorine or its isotope ¹⁸F is the final step. nih.govnih.gov

Cyclohexyl Ring Functionalization and Derivatization during Synthesis

The functionalization of the cyclohexyl ring can be a critical aspect of the synthesis, allowing for the introduction of various substituents to modify the molecule's properties. This can be achieved either by using a pre-functionalized cyclohexyl precursor or by derivatizing the ring during the synthetic sequence.

For instance, a synthetic strategy could employ a substituted cyclohexyl halide to form the Grignard reagent. orgsyn.org While direct functionalization of the cyclohexyl Grignard reagent itself is less common, the use of functionalized starting materials is a viable approach. Research into the synthesis of related structures, such as all-cis 2,3,4,5,6-pentafluorocyclohexyl derivatives, showcases how a highly functionalized cyclohexyl ring can be prepared and then converted into key intermediates like aldehydes for further reactions. scienceopen.com This highlights the possibility of using a similarly strategic approach for introducing desired functionalities onto the cyclohexyl moiety before its coupling with the trifluorophenyl group.

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of Cyclohexyl (2,4,5-trifluorophenyl)methanol are highly dependent on the careful control of reaction parameters.

The choice of solvent is crucial, particularly in Grignard-based syntheses. Ethereal solvents such as diethyl ether and tetrahydrofuran (THF) are standard due to their ability to solvate and stabilize the Grignard reagent through coordination with the magnesium center. youtube.comwikipedia.org The solvent can influence the aggregation state of the organometallic reagent, which in turn affects its reactivity. youtube.com In some catalytic systems for related reactions, the polarity of the solvent has been shown to have a significant impact on catalyst activity and, consequently, the reaction outcome. For example, in the transfer hydrogenation of aromatic ketones, the choice between isopropanol and methanol as a solvent can dictate the catalytic pathway. researchgate.net

SolventTypical Application in Aryl-Cyclohexyl-Methanol SynthesisEffect on ReactionReference
Diethyl EtherGrignard ReactionStabilizes Grignard reagent, moderate boiling point youtube.comwikipedia.org
Tetrahydrofuran (THF)Grignard Reaction, Metal-Catalyzed CouplingsStronger Lewis base than diethyl ether, can enhance reactivity wikipedia.orgacs.org
TolueneNon-polar medium for certain catalytic reactionsCan be used in combination with other solvents or for specific catalysts acs.org
Dichloromethane (B109758)Extraction and purificationUsed during workup and chromatography orgsyn.org

This table is generated based on general principles of organic synthesis and data from related reactions.

Temperature control is a critical factor in managing the kinetics of the synthesis. Grignard reactions are typically initiated at room temperature or with gentle heating and are often cooled to moderate the exothermic addition step. orgsyn.orgnumberanalytics.com Low temperatures, sometimes as low as -78°C, can be employed to enhance selectivity and minimize side reactions. numberanalytics.com For the synthesis of aryl-cyclohexyl-methanol analogues, controlling the temperature is vital to prevent side reactions such as enolization or reduction of the aldehyde.

The influence of pressure on the Grignard synthesis of this compound is generally not a primary consideration, as these reactions are typically conducted at atmospheric pressure.

ParameterInfluence on Reaction KineticsTypical RangeReference
TemperatureAffects reaction rate and selectivity. Higher temperatures can lead to side reactions.-78°C to reflux numberanalytics.com
PressureGenerally not a significant variable for this type of synthesis.AtmosphericN/A

This table is based on general knowledge of Grignard reactions.

While the traditional Grignard reaction is uncatalyzed, modern synthetic chemistry has seen the introduction of catalytic systems to improve efficiency, selectivity, and functional group tolerance. For the synthesis of related chiral diaryl methanols, ruthenium-based catalysts such as RuPHOX-Ru have been effectively used in asymmetric hydrogenation of ketone precursors. researchgate.net Another innovative approach involves a ruthenium(II) PNP-pincer complex that catalyzes a Grignard-type reaction using alcohols as surrogates for carbonyl compounds. nih.gov

Iron complexes have also been explored as inexpensive and effective catalysts for nucleophilic additions. organic-chemistry.org The use of such catalysts can expand the scope of the reaction to include a wider range of functional groups that might be incompatible with traditional Grignard reagents.

Catalyst TypeExampleApplicationReference
Ruthenium-basedRuPHOX-Ru, Ru(II) PNP-pincer complexAsymmetric hydrogenation, Grignard-type reactions with alcohols researchgate.netnih.gov
Iron-basedIron(III) β-diketonatesCross-coupling of Grignard reagents acs.org
Nickel-basedNickel complexesReductive coupling of aldehydes organic-chemistry.org

This table illustrates catalytic systems used in the synthesis of related alcohol scaffolds.

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, use less hazardous substances, and improve energy efficiency.

A significant trend in green chemistry is the development of metal-free catalytic systems to avoid the use of toxic or precious metals. For reactions analogous to the formation of aryl-cyclohexyl-methanol, several metal-free approaches have been reported. For example, the oxidation of diarylmethanes has been achieved using environmentally friendly O2 as the oxidant, promoted by simple alkali metal amides. researchgate.net

Furthermore, the synthesis of other diaryl compounds has been accomplished under transition-metal-free conditions. nih.govnih.gov In the context of Grignard-type additions, a catalytic system employing a combination of a quaternary ammonium (B1175870) salt and an organic base has been shown to promote the reaction of Grignard reagents with ketones without the need for a metal catalyst. organic-chemistry.org The development of such metal-free methods for the synthesis of this compound would represent a significant advancement in the sustainable production of this and related compounds. Another green approach involves mechanochemistry, where reactions are carried out by ball milling, often in the absence of a solvent, which has been successfully applied to the oxidation of alcohols. nih.gov

Sustainable Solvent Selection

The traditional synthesis of aryl-cyclohexyl-methanols often involves the use of conventional ether solvents like diethyl ether (Et₂O) and tetrahydrofuran (THF). d-nb.infonih.gov While effective, these solvents present significant environmental, health, and safety concerns, including high volatility, flammability, and the potential for peroxide formation. nih.gov Green chemistry principles encourage the replacement of such hazardous solvents with more sustainable alternatives. journalijdr.com

The selection of a greener solvent is a crucial step in developing more environmentally benign synthetic processes. journalijdr.com Ideal sustainable solvents are derived from renewable resources, have low toxicity, are biodegradable, and have a low environmental impact. journalijdr.com For the synthesis of this compound and its analogues, several classes of sustainable solvents have emerged as promising alternatives to traditional ethers. These include bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), as well as innovative solvent systems like deep eutectic solvents (DESs).

Bio-derived Solvents: 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl Methyl Ether (CPME)

2-MeTHF and CPME are considered excellent green alternatives to THF and other traditional ethereal solvents for Grignard reactions. d-nb.inforsc.org 2-MeTHF, which can be derived from renewable resources such as corn cobs and bagasse, has been shown to be a superior solvent in certain Grignard reactions, leading to higher yields and a reduction in by-products like those from Wurtz coupling. rsc.orgnih.gov Its higher boiling point (80 °C) compared to THF (66 °C) allows for reactions to be conducted at higher temperatures, potentially increasing reaction rates, and its limited miscibility with water simplifies product extraction and solvent recycling. journalijdr.com

CPME is another promising green solvent with a high boiling point (106 °C), low potential for peroxide formation, and stability under both acidic and basic conditions. d-nb.infonih.gov It is particularly suitable for moisture-sensitive reactions like the Grignard reaction. rmreagents.com Systematic studies have demonstrated that CPME is an effective solvent for the formation and subsequent reactions of various Grignard reagents, including those derived from cyclohexyl halides. d-nb.info

Comparison of Solvents in the Grignard Reaction of Benzyl Chloride

SolventActivatorProduct Yield (%)Reference
Et₂OI₂94 rsc.org
THFI₂27 rsc.org
2-MeTHFI₂90 rsc.org
CPMEDIBAL-H45 rsc.org

Deep Eutectic Solvents (DESs)

Deep eutectic solvents represent a novel and promising class of green solvents. They are mixtures of hydrogen bond donors and acceptors, which form a eutectic with a melting point much lower than the individual components. mdpi.com DESs offer several advantages, including low cost, low toxicity, and biodegradability. mdpi.com Remarkably, it has been demonstrated that Grignard reactions can be successfully carried out in certain DESs, such as those based on choline (B1196258) chloride, at room temperature and even in the presence of air. us.es This is a significant advancement as it circumvents the need for strictly anhydrous and inert conditions typically required for Grignard synthesis.

The use of DESs as a reaction medium for the synthesis of active pharmaceutical ingredients (APIs) and their precursors is a growing area of research. mdpi.comus.es While specific yield data for the synthesis of this compound in DESs is not yet published, the successful application of these solvents in the synthesis of other complex molecules, including those with diarylmethanol moieties, suggests their potential viability for this reaction. mdpi.com

Chemoselective Addition of Organometallic Reagents to Ketones in a Deep Eutectic Solvent (Choline Chloride:Glycerol)

Organometallic ReagentKetoneYield (%)Reference
PhMgBrAcetophenone98 us.es
BuLiAcetophenone70 us.es
PhLiBenzophenone99 us.es

Stereochemical Aspects of Cyclohexyl 2,4,5 Trifluorophenyl Methanol

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to directly produce a specific enantiomer of a chiral compound. This is often more efficient than separating enantiomers from a racemic mixture. For carbinols like Cyclohexyl (2,4,5-trifluorophenyl)methanol, the primary methods involve the asymmetric addition of a nucleophile to a prochiral carbonyl compound.

Asymmetric catalysis is a powerful technique where a small amount of a chiral catalyst directs a chemical reaction to preferentially form one enantiomer. youtube.com The synthesis of chiral carbinols can be achieved through the asymmetric reduction of a corresponding ketone or the asymmetric addition of an organometallic reagent to an aldehyde.

For the synthesis of this compound, this would typically involve the reaction of cyclohexylmagnesium bromide with 2,4,5-trifluorobenzaldehyde (B50696), or the reaction of a 2,4,5-trifluorophenyl-organometallic reagent with cyclohexanecarbaldehyde. The key is the presence of a chiral catalyst that coordinates to the reactants, creating a chiral environment and lowering the activation energy for the pathway leading to the desired enantiomer.

Research into the synthesis of related chiral diaryl ethers and other complex molecules has highlighted the efficacy of chiral phosphoric acids (CPAs) and metal-based catalysts. nih.gov For instance, nickel-based catalytic systems have been successfully used for the enantioselective synthesis of chiral dialkyl carbinol esters from simple starting materials. nih.gov These catalysts, often featuring chiral ligands, can achieve high levels of enantioselectivity. The Nobel Prize-winning work on asymmetric organocatalysis further expanded the toolbox, using small organic molecules like proline derivatives to catalyze stereoselective reactions. youtube.com

Table 1: Examples of Chiral Catalysts in Asymmetric Synthesis

Catalyst Type Chiral Ligand/Motif Typical Application
Metal-based Catalyst BINOL-derived ligands Asymmetric reductions, additions
Metal-based Catalyst Salen complexes Asymmetric epoxidation, additions
Organocatalyst Chiral Phosphoric Acid (CPA) Povarov reaction, reductive amination nih.gov
Organocatalyst Proline and its derivatives Aldol (B89426) and Mannich reactions

The use of a chiral auxiliary involves temporarily attaching an enantiomerically pure molecule to a substrate to control the stereochemical outcome of a reaction. wikipedia.org Once the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. thieme-connect.com This strategy is one of the most reliable and well-established methods in asymmetric synthesis. researchgate.net

In the context of synthesizing this compound, a chiral auxiliary could be attached to either the cyclohexanecarboxylic acid or the 2,4,5-trifluorobenzoic acid precursor to form an amide or ester. Popular auxiliaries include Evans' oxazolidinones, Oppolzer's camphorsultam, and pseudoephedrine. wikipedia.orgharvard.edu For example, an amide derived from pseudoephedrine and cyclohexanecarboxylic acid can be alkylated with a 2,4,5-trifluorophenyl derivative. The bulky chiral auxiliary directs the incoming group to a specific face of the enolate, leading to a high degree of diastereoselectivity. Subsequent cleavage of the auxiliary yields the desired chiral alcohol or a precursor. harvard.edu

Table 2: Common Chiral Auxiliaries and Their Applications

Chiral Auxiliary Typical Substrate Attachment Key Reaction Product after Cleavage
Evans' Oxazolidinones Carboxylic Acid (as N-acyl) Alkylation, Aldol, Diels-Alder Chiral Carboxylic Acids, Alcohols, Ketones
Oppolzer's Camphorsultam Carboxylic Acid (as N-acyl) Alkylation, Conjugate Addition Chiral Carboxylic Acids, Esters
Pseudoephedrine/Pseudoephenamine Carboxylic Acid (as amide) Asymmetric Alkylation Chiral Carboxylic Acids, Alcohols, Ketones harvard.edu

Diastereoselective Synthesis of Related Structures

Diastereoselective synthesis is relevant when a molecule already contains one or more stereocenters, and a new one is being created. The existing chirality influences the stereochemical outcome of the reaction, favoring the formation of one diastereomer over others. While this compound itself has only one stereocenter, diastereoselective strategies are crucial in synthesizing precursors or more complex analogues.

For instance, if a substituted cyclohexyl ring is used as a starting material, the existing stereocenters on the ring will direct the addition to the carbonyl group. Research on the synthesis of highly substituted cyclohexanone (B45756) skeletons demonstrates that cascade reactions like Michael additions can proceed with very high diastereoselectivity, controlled by the stereochemistry of the starting materials and reagents. beilstein-journals.orgd-nb.infonih.gov The formation of the new stereocenter at the carbinol carbon would be biased by the steric and electronic environment created by the substituents on the cyclohexyl ring, leading to a diastereomerically enriched product.

Absolute Configuration Determination of Chiral Centers

The determination of the absolute configuration of the chiral center in this compound is essential for its characterization and for understanding its stereochemical properties. Several powerful analytical techniques can be employed for this purpose, with X-ray crystallography being the most definitive method.

X-ray Crystallography:

Single-crystal X-ray diffraction analysis provides an unambiguous determination of the three-dimensional arrangement of atoms in a molecule, thereby establishing its absolute configuration. nih.gov To perform this analysis, a single crystal of an enantiomerically pure sample of this compound, or a suitable crystalline derivative, is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the precise spatial arrangement of the atoms can be deduced. The determination of the absolute configuration is often facilitated by the presence of heavier atoms in the molecule or through the use of anomalous dispersion effects. wikipedia.org

NMR-Based Methods (Mosher's Method):

In the absence of a suitable single crystal, or as a complementary technique, the absolute configuration of chiral secondary alcohols can be determined using nuclear magnetic resonance (NMR) spectroscopy through the formation of diastereomeric derivatives. Mosher's method is a widely used and reliable technique for this purpose. nih.gov

This method involves the reaction of the enantiomerically enriched this compound with both enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). This reaction forms two diastereomeric esters. The ¹H NMR spectra of these two diastereomers are then recorded and compared.

The underlying principle of Mosher's method is that the phenyl group of the MTPA moiety creates a distinct anisotropic magnetic field. Protons on one side of the MTPA plane in the diastereomeric esters will experience a different magnetic environment compared to the protons on the other side, leading to observable differences in their chemical shifts (Δδ = δS - δR). By analyzing the sign of these chemical shift differences for various protons in the molecule, the absolute configuration of the original alcohol can be deduced based on established models of the conformation of the MTPA esters. nih.govnih.gov

A hypothetical workflow for determining the absolute configuration of (S)-cyclohexyl (2,4,5-trifluorophenyl)methanol using Mosher's method is outlined below:

StepProcedureExpected Outcome
1React (S)-cyclohexyl (2,4,5-trifluorophenyl)methanol with (R)-MTPA chloride.Formation of the (S,R)-diastereomeric ester.
2React (S)-cyclohexyl (2,4,5-trifluorophenyl)methanol with (S)-MTPA chloride.Formation of the (S,S)-diastereomeric ester.
3Acquire ¹H NMR spectra for both diastereomeric esters.Two distinct ¹H NMR spectra are obtained.
4Assign proton signals and calculate Δδ (δS - δR) for corresponding protons.A pattern of positive and negative Δδ values is observed.
5Analyze the Δδ pattern based on the Mosher's method model.The absolute configuration of the carbinol center is confirmed as (S).

This is a hypothetical workflow created for illustrative purposes.

Reaction Mechanisms and Chemical Transformations of Cyclohexyl 2,4,5 Trifluorophenyl Methanol

Reactivity of the Secondary Alcohol Functionality

The secondary alcohol group is a key site for chemical modification, participating in reactions typical of benzylic alcohols, including esterification, etherification, oxidation, and nucleophilic substitution. The reactivity at this carbinol carbon is influenced by both the steric hindrance imposed by the adjacent cyclohexyl group and the electronic effects of the 2,4,5-trifluorophenyl ring.

Esterification and Etherification Reactions

Esterification: The conversion of Cyclohexyl (2,4,5-trifluorophenyl)methanol to its corresponding esters can be accomplished through several established methods. The classic Fischer esterification, involving heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄), is a potential route. nih.gov However, the steric hindrance from the bulky cyclohexyl group and the secondary nature of the alcohol can make this reaction slow and require forcing conditions. learncbse.in

More efficient and milder methods are often preferred for sterically hindered alcohols. The Mitsunobu reaction, which utilizes triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD), can facilitate esterification with a carboxylic acid under neutral conditions, often with inversion of stereochemistry. researchgate.net Another effective approach involves activating the carboxylic acid first. For instance, forming benzotriazole (B28993) esters as intermediates allows for the subsequent reaction with sterically hindered alcohols, catalyzed by a base like 4-(dimethylamino)pyridine (DMAP). researchgate.net

Etherification: The synthesis of ethers from this compound can also be achieved through various protocols. Direct dehydrative etherification, where two molecules of the alcohol couple to form a symmetrical ether, can be catalyzed by Lewis acids like iron(III) triflate (Fe(OTf)₃) or by heterogeneous catalysts such as zeolites. acs.orggoogle.com For the formation of unsymmetrical ethers, the alcohol can be reacted with a different primary or secondary alcohol under similar iron-catalyzed conditions. acs.orgacs.org

The Williamson ether synthesis, a cornerstone of ether preparation, is also applicable. This involves deprotonating the alcohol with a strong base (e.g., NaH) to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Given the steric bulk, Sₙ2 reactions with secondary or tertiary halides would be disfavored. Alternatively, chemoselective methods have been developed for the etherification of benzylic alcohols in the presence of other hydroxyl groups. One such method uses 2,4,6-trichloro-1,3,5-triazine (TCT) and a catalytic amount of dimethyl sulfoxide (B87167) (DMSO) in an alcohol solvent (e.g., methanol (B129727) or ethanol) to selectively form the corresponding benzyl (B1604629) ether. organic-chemistry.org The electron-withdrawing nature of the trifluorophenyl group may slow these reactions compared to electron-rich benzylic alcohols. acs.org

Table 1: Representative Conditions for Esterification and Etherification of Secondary Benzylic Alcohols
TransformationReagents and ConditionsProduct TypeKey FeaturesReference
Fischer EsterificationCarboxylic Acid (R-COOH), cat. H₂SO₄, HeatEsterEquilibrium-driven; may require water removal. bcrec.idnih.gov
Mitsunobu ReactionCarboxylic Acid (R-COOH), PPh₃, DEAD or DIADEsterMild conditions; proceeds with inversion of configuration. researchgate.net
Iron-Catalyzed EtherificationAlcohol (R'-OH), cat. FeCl₃ or Fe(OTf)₃, HeatUnsymmetrical EtherDirect dehydrative coupling; generates water as a byproduct. acs.orgacs.org
Williamson Ether Synthesis1. Strong Base (e.g., NaH); 2. Alkyl Halide (R'-X)Unsymmetrical EtherClassic two-step method via an alkoxide intermediate. organic-chemistry.org

Oxidation Pathways to Ketones

The secondary alcohol of this compound can be readily oxidized to the corresponding ketone, Cyclohexyl(2,4,5-trifluorophenyl)methanone. This transformation is a fundamental reaction in organic synthesis, and numerous reagents are available to effect this change efficiently.

Classical methods often employ chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) in dichloromethane (B109758) (DCM). These reagents are reliable for the oxidation of secondary alcohols to ketones without over-oxidation. Another widely used method is the Swern oxidation, which utilizes oxalyl chloride or trifluoroacetic anhydride (B1165640) to activate DMSO, followed by the addition of the alcohol and a hindered base like triethylamine (B128534) (Et₃N).

More recently, greener and metal-free oxidation protocols have gained prominence. Photochemical methods, for instance, can utilize a photocatalyst such as thioxanthenone or Eosin Y with molecular oxygen (from air) as the terminal oxidant under visible light irradiation. libretexts.org These reactions often proceed under mild conditions with high chemoselectivity for the benzylic position.

Table 2: Selected Methods for the Oxidation of Secondary Benzylic Alcohols
MethodReagents and ConditionsKey Advantage(s)Reference
PCC OxidationPyridinium chlorochromate (PCC), CH₂Cl₂Reliable, avoids over-oxidation.
Swern Oxidation1. (COCl)₂, DMSO; 2. Alcohol; 3. Et₃NMild, high-yielding, avoids heavy metals.
Photochemical OxidationPhotocatalyst (e.g., Eosin Y), Visible Light, O₂ (Air)Green, uses sustainable oxidant, mild conditions. libretexts.org
TEMPO-Catalyzed Oxidationcat. TEMPO, Stoichiometric Oxidant (e.g., NaOCl)Catalytic, high selectivity for alcohols.

Nucleophilic Substitutions at the Carbinol Carbon

The direct nucleophilic substitution of the hydroxyl group is challenging due to its poor leaving group nature (OH⁻). Therefore, activation of the alcohol is a prerequisite for substitution at the carbinol carbon. For secondary benzylic alcohols like this compound, substitution reactions can proceed via an Sₙ1 or Sₙ2 mechanism, depending on the conditions and the nature of the nucleophile.

An Sₙ1-type mechanism is plausible due to the benzylic position, which can stabilize a carbocation intermediate. Activation typically involves protonation of the alcohol under strongly acidic conditions (e.g., with HBr or HCl), which converts the hydroxyl into a good leaving group (H₂O). libretexts.org The subsequent loss of water generates a secondary benzylic carbocation, which is then captured by a nucleophile. libretexts.org However, the strongly electron-withdrawing trifluorophenyl group would destabilize the adjacent carbocation, potentially slowing down or disfavoring this pathway compared to non-fluorinated analogues. Lewis acids such as B(C₆F₅)₃ have also been shown to catalyze the direct nucleophilic substitution of benzylic alcohols with various nucleophiles under mild conditions. rsc.org

Alternatively, the hydroxyl group can be converted into a better leaving group without the use of strong acids. Reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine (B92270) converts the alcohol into a tosylate or mesylate, respectively. These are excellent leaving groups, and their displacement by a nucleophile typically proceeds via an Sₙ2 mechanism. libretexts.org However, the significant steric hindrance posed by the cyclohexyl and trifluorophenyl groups would make an Sₙ2 backside attack difficult, leading to slow reaction rates. masterorganicchemistry.com

Transformations Involving the 2,4,5-Trifluorophenyl Group

The 2,4,5-trifluorophenyl ring is characterized by its electron-deficient nature, a consequence of the high electronegativity of the three fluorine atoms. This electronic property makes the ring susceptible to nucleophilic attack but highly resistant to electrophilic substitution.

Aromatic Substitution Reactions (Electrophilic and Nucleophilic)

Nucleophilic Aromatic Substitution (SₙAr): In contrast, the electron-withdrawing fluorine atoms activate the ring towards nucleophilic aromatic substitution (SₙAr). libretexts.org This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks one of the carbon atoms bearing a fluorine atom, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.govsemanticscholar.org The negative charge in this intermediate is stabilized by the electron-withdrawing fluorine atoms. Subsequent elimination of a fluoride (B91410) ion restores aromaticity and yields the substituted product.

The regioselectivity of the attack depends on which position leads to the most stable Meisenheimer intermediate. In the 2,4,5-trifluorophenyl system, attack at C-4 is generally favored as the negative charge can be delocalized onto the fluorine atoms at the ortho (C-5) and para (via the carbinol-bearing carbon at C-1) positions, providing significant stabilization. Attack at C-2 would also receive stabilization from the adjacent fluorine at C-1 and the fluorine at C-3. The relative reactivity can be influenced by the specific nucleophile and reaction conditions. orgsyn.org

Defluorination Reactions (e.g., Photoredox-Catalyzed)

Modern synthetic methods, particularly photoredox catalysis, have enabled the selective C-F bond cleavage, including hydrodefluorination (replacement of F with H). nih.gov This transformation is particularly relevant for polyfluorinated aromatic compounds. For this compound, such a reaction could selectively remove one or more fluorine atoms.

The mechanism typically involves a photocatalyst (organic or metal-based) that, upon excitation by visible light, engages in a single-electron transfer (SET) with the fluoroarene. nih.gov In a reductive quenching cycle, the excited photocatalyst is reduced by a hydrogen atom donor (HAD), and the resulting potent reductant transfers an electron to the trifluorophenyl ring. This forms a radical anion intermediate. The C-F bond in this radical anion is weakened, leading to the facile elimination of a fluoride ion to generate an aryl radical. This radical then abstracts a hydrogen atom from the HAD to furnish the hydrodefluorinated product and regenerate the catalyst. nih.govresearchgate.net The selectivity of which fluorine is removed can depend on the stability of the resulting aryl radical and the electronic properties of the substrate.

Table 3: General Conditions for Photoredox-Catalyzed Hydrodefluorination of Fluoroarenes
ComponentExampleFunctionReference
Photocatalystfac-Ir(ppy)₃, 4-DPA-IPN (organic)Absorbs light and facilitates electron transfer. nih.gov
Hydrogen Atom Donor (HAD)4-Hydroxythiophenol, Hantzsch ester, (Me₃Si)₃SiHProvides the hydrogen atom for the final product. nih.govresearchgate.net
BaseK₂HPO₄, Diisopropylethylamine (DIPEA)Often required to deprotonate the HAD or neutralize byproducts. nih.gov
Light SourceBlue LEDs, Compact Fluorescent Lamps (CFL)Excites the photocatalyst to initiate the catalytic cycle. researchgate.net

Reactivity of the Cyclohexyl Ring

The reactivity of the cyclohexyl ring in this compound is intrinsically linked to its conformational dynamics and the steric and electronic influence of the bulky (2,4,5-trifluorophenyl)methanol substituent.

Conformational Dynamics and Their Impact on Reactivity

The cyclohexyl group is not static; it exists in a dynamic equilibrium between different chair and boat conformations. For a substituted cyclohexane (B81311), the two chair conformations are no longer equivalent in energy. libretexts.org The substituent, in this case, the (2,4,5-trifluorophenyl)methanol group, can occupy either an axial or an equatorial position.

The equatorial conformation is generally more stable for bulky substituents to minimize 1,3-diaxial interactions, which are a form of steric strain. libretexts.orgfiveable.me In the case of this compound, the large size of the substituted methanol group strongly favors the equatorial position. This preference dictates the predominant shape of the molecule and, consequently, the accessibility of reactive sites on the cyclohexyl ring.

The rate of reactions at the cyclohexyl ring can be significantly different for axial versus equatorial attack, a principle well-established in cyclohexane chemistry. For instance, oxidation of an axial hydroxyl group is often faster than that of an equatorial one. While the hydroxyl group in the title compound is not directly on the ring, reactions involving the ring carbons will be similarly influenced by the steric shielding provided by the large equatorial substituent.

Mechanistic Investigations of Key Reactions

Elucidating the precise mechanisms of reactions involving this compound would rely on a combination of spectroscopic, kinetic, and isotopic labeling studies.

Spectroscopic Monitoring of Reaction Intermediates

Spectroscopic techniques are invaluable for detecting and characterizing transient species that act as intermediates in a reaction pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Variable-temperature NMR (VT-NMR) can be employed to study the conformational dynamics of the cyclohexyl ring, such as the ring-flipping motion between chair and twisted boat conformations. elsevierpure.com By analyzing changes in the chemical shifts and coupling constants of the cyclohexyl protons at different temperatures, the energy barriers and equilibrium constants for these conformational changes can be determined. Furthermore, NMR is a powerful tool for identifying reaction intermediates. For instance, in a Grignard reaction to synthesize the title compound, NMR could be used to monitor the consumption of the starting materials (e.g., 2,4,5-trifluorobenzaldehyde (B50696) and cyclohexylmagnesium bromide) and the formation of the final product. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for tracking changes in functional groups during a reaction. The disappearance of the carbonyl stretch of a starting ketone or aldehyde and the appearance of a broad O-H stretch for the alcohol product would be key indicators of reaction progress. In reactions involving the hydroxyl group, such as esterification or oxidation, monitoring the characteristic IR bands would provide real-time information on the transformation.

Mass Spectrometry (MS): When coupled with gas or liquid chromatography (GC-MS or LC-MS), mass spectrometry can be used to identify intermediates present in a reaction mixture, even at very low concentrations. researchgate.net This is particularly useful for complex reactions where multiple products and byproducts may be formed.

Kinetic Studies and Reaction Rate Analysis

Kinetic studies provide quantitative data on how the rate of a reaction is affected by factors such as concentration, temperature, and catalysts. youtube.com This information is crucial for deducing the reaction mechanism, particularly the composition of the transition state in the rate-determining step.

For a hypothetical reaction, such as the oxidation of the alcohol group in this compound, the rate law could be determined by systematically varying the concentrations of the alcohol and the oxidizing agent. The order of the reaction with respect to each reactant provides insight into how many molecules of each are involved in the rate-determining step. youtube.com

The effect of temperature on the reaction rate can be used to determine the activation energy (Ea) of the reaction, which is the minimum energy required for the reaction to occur. youtube.com A higher activation energy implies a slower reaction rate. Comparing the activation energies of related reactions can provide valuable mechanistic information. kaust.edu.sanih.gov

Below is a hypothetical data table illustrating the kind of data that would be collected in a kinetic study of an oxidation reaction.

Experiment[Alcohol] (mol/L)[Oxidant] (mol/L)Temperature (K)Initial Rate (mol/L·s)
10.10.12981.5 x 10⁻⁵
20.20.12983.0 x 10⁻⁵
30.10.22981.5 x 10⁻⁵
40.10.13083.1 x 10⁻⁵

From this hypothetical data, one could infer that the reaction is first order in the alcohol and zero order in the oxidant, and calculate the activation energy from the temperature dependence.

Isotopic Labeling Experiments

Isotopic labeling is a powerful technique used to track the fate of specific atoms during a chemical reaction. wikipedia.orgfiveable.me By replacing an atom in the reactant with one of its heavier isotopes (e.g., replacing hydrogen ¹H with deuterium (B1214612) ²H, or carbon ¹²C with ¹³C), the position of the label in the product molecules can be determined, providing unambiguous information about bond-breaking and bond-forming steps. wikipedia.org

For this compound, several isotopic labeling strategies could be employed to elucidate reaction mechanisms:

Deuterium Labeling of the Hydroxyl Group: To investigate the role of the hydroxyl proton in a reaction, the compound could be prepared with deuterium in place of the hydroxyl hydrogen (C₆H₁₁-CH(OD)-C₆H₂F₃). If the rate of the reaction is slower with the deuterated compound (a phenomenon known as a kinetic isotope effect), it indicates that the O-H bond is broken in the rate-determining step of the reaction.

Carbon-13 Labeling: To trace the carbon skeleton in a rearrangement reaction, the carbinol carbon could be labeled with ¹³C. The position of the ¹³C label in the rearranged product, as determined by ¹³C NMR or mass spectrometry, would reveal the migration pathway of the atoms. fiveable.me

Fluorine-18 Labeling: For applications in positron emission tomography (PET), one of the fluorine atoms could be replaced with the radioisotope ¹⁸F. While primarily for imaging purposes, the synthesis of such a labeled compound requires a detailed understanding of the reaction mechanism to ensure efficient and specific incorporation of the radioisotope. nih.gov

By using these mechanistic investigation tools in concert, a detailed picture of the chemical transformations of this compound can be constructed.

Radical Reaction Pathways

While specific research on the radical reaction pathways of this compound is not extensively documented in publicly available literature, its structural motifs—a benzylic alcohol, a trifluorinated phenyl ring, and a cyclohexyl group—suggest several potential routes for radical-mediated transformations. The presence of a benzylic C-H bond, in particular, provides a likely site for radical initiation. Furthermore, the fluorinated aromatic ring can influence the reactivity and potentially undergo radical-initiated processes such as photochemical degradation.

Inferred Radical Generation and Subsequent Transformations

The most probable initial step in the radical chemistry of this compound is the abstraction of the benzylic hydrogen atom. This process would generate a stabilized benzylic radical. Such a reaction can be initiated by various means, including photochemically or through the use of radical initiators.

Once formed, this benzylic radical can undergo several transformations. One significant pathway is radical fluorination, a common strategy in medicinal chemistry to enhance metabolic stability. nih.gov Reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor are often employed for this purpose, sometimes in conjunction with a photocatalyst or a transition metal catalyst like copper. beilstein-journals.orgnih.govorganic-chemistry.org The mechanism typically involves a Hydrogen Atom Transfer (HAT) from the benzylic position to a radical species generated from the fluorinating agent or a catalyst, followed by the trapping of the resulting carbon-centered radical by a fluorine source. beilstein-journals.orgacs.org

Another potential pathway for the benzylic radical is oxidation to form a ketone, which would yield cyclohexyl (2,4,5-trifluorophenyl)methanone. This could occur in the presence of an oxidant that can accept an electron from the radical.

Photochemical Radical Pathways

The trifluorophenyl group suggests that photochemical reactions could be a viable pathway for generating radical intermediates. Studies on the photolysis of other fluorinated aromatic compounds, such as (trifluoromethyl)phenols and polychlorinated biphenyls, have shown that UV irradiation can induce the formation of radical species. acs.orgnih.gov For this compound, this could potentially lead to defluorination or other rearrangements. The photolysis of polychlorinated biphenyls in methanol has been observed to result in dechlorination and the formation of methoxylated products, suggesting that the solvent can play a role in the reaction pathway. nih.gov The photochemical degradation of some herbicides has also been shown to proceed via first-order kinetics, with dehalogenation being the initial step. nih.gov

The table below summarizes potential photochemical degradation pathways based on analogous compounds.

Compound TypeReaction ConditionsObserved Products/PathwaysReference
(Trifluoromethyl)phenolsUV photolysis, pH dependentDegradation, rate constants vary with pH acs.org
Polychlorinated biphenylsUV irradiation in methanolDechlorination, formation of solvent adducts (methoxylated PCBs), sigmatropic rearrangement nih.gov
Acetochlor (herbicide)UV irradiation in methanol/waterDehalogenation, formation of various metabolites nih.gov

Radical Reactions of the Cyclohexyl Moiety

Under more forcing conditions, such as high temperatures, the cyclohexyl group itself could participate in radical reactions. Studies on cyclohexyl radicals have demonstrated that they can undergo isomerization and ring-opening reactions. iupac.org However, these pathways are generally less favored than reactions at the more reactive benzylic position.

The following table outlines potential radical reaction pathways for this compound based on the reactivity of its constituent functional groups.

Reaction TypeReagents/ConditionsProbable IntermediatePotential Product(s)Reference
Benzylic C-H FluorinationSelectfluor, PhotocatalystBenzylic radicalCyclohexyl(fluoro)(2,4,5-trifluorophenyl)methane nih.govorganic-chemistry.orgacs.org
Benzylic C-H FluorinationNFSI, Cu catalystBenzylic radicalCyclohexyl(fluoro)(2,4,5-trifluorophenyl)methane beilstein-journals.orgnih.gov
Photochemical DegradationUV irradiationBenzylic and/or aryl radicalsDefluorinated products, solvent adducts acs.orgnih.gov
Radical OxidationOxidantBenzylic radicalCyclohexyl (2,4,5-trifluorophenyl)methanoneN/A
Cyclohexyl Ring OpeningHigh temperatureCyclohexyl radicalRing-opened products iupac.org

Computational Chemistry and Theoretical Studies

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of chemical bonds are fundamental to a molecule's properties and reactivity. Theoretical methods such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, and Natural Bond Orbital (NBO) analysis offer deep insights into these aspects.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, vibrational frequencies, and electronic properties. For Cyclohexyl(2,4,5-trifluorophenyl)methanol, DFT calculations would typically be used to determine the lowest-energy three-dimensional structure. These calculations solve for the electron density of the molecule to derive its total energy and, from that, a host of other chemical properties.

Key parameters obtained from DFT calculations would include:

Optimized Molecular Geometry: The precise bond lengths, bond angles, and dihedral angles corresponding to the molecule's most stable conformation.

Total Electronic Energy: A measure of the molecule's stability.

Molecular Electrostatic Potential (MEP): A map of electrostatic potential on the electron density surface, which helps in identifying regions that are rich or deficient in electrons and are thus susceptible to electrophilic or nucleophilic attack.

While specific DFT calculation results for Cyclohexyl(2,4,5-trifluorophenyl)methanol are not detailed in publicly available literature, such studies would provide a foundational understanding of its physical and chemical characteristics.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and atomic charges. molfunction.comwisc.edu This method provides a chemically meaningful description of bonding and allows for the quantitative analysis of electron delocalization (hyperconjugation).

NBO analysis for Cyclohexyl(2,4,5-trifluorophenyl)methanol would provide detailed information on:

Lewis Structure: Identification of core electrons, lone pairs, and the primary bonding orbitals (e.g., σ(C-C), σ(C-H), σ(C-O), σ(C-F)).

Hybridization: The sp-character of atoms in specific bonds.

Donor-Acceptor Interactions: NBO analysis can quantify the stabilizing energy associated with delocalization from a filled (donor) NBO to an empty (acceptor) NBO. A key interaction would be the delocalization of electron density from an oxygen lone pair (donor) into an adjacent antibonding orbital (acceptor), such as a σ(C-C) or σ(C-H) orbital. These interactions are crucial for understanding stereoelectronic effects.

Illustrative Data Table for NBO Donor-Acceptor Interactions Note: This table is a conceptual representation of NBO results and is not derived from specific calculations on the target molecule.

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(O)σ(C-Cyclohexyl)~2.5
σ(C-H)σ(C-C)~5.0
LP(F)σ*(C-C)ring~1.8

Conformational Analysis of the Cyclohexyl Moiety

The cyclohexyl group is not planar and exists predominantly in a low-energy "chair" conformation to minimize angular and torsional strain. wikipedia.org In a substituted cyclohexane (B81311), the substituent can occupy one of two positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). wikipedia.org

For Cyclohexyl(2,4,5-trifluorophenyl)methanol, the large (2,4,5-trifluorophenyl)methanol group is the sole substituent on the cyclohexyl ring. The relative stability of the axial versus the equatorial conformer is determined by steric hindrance.

Equatorial Conformer: The substituent is positioned away from the other ring atoms, leading to a more stable, lower-energy conformation.

Axial Conformer: The substituent is brought into close proximity with the two axial hydrogen atoms on the same face of the ring (at the C3 and C5 positions). This creates unfavorable steric repulsion known as 1,3-diaxial interactions, which significantly destabilizes the conformer. youtube.com

Given the significant steric bulk of the (2,4,5-trifluorophenyl)methanol group, it would overwhelmingly favor the equatorial position. wikipedia.org The energy difference between the equatorial and axial conformers (the "A-value") would be substantial, meaning that at equilibrium, the molecule exists almost exclusively in the conformation where the substituent is equatorial. The energy barrier for the ring inversion from the more stable equatorial conformer to the less stable one has been calculated for similar cyclohexane systems to be around 10.5 kcal/mol. nih.gov

Table of A-Values for Common Cyclohexane Substituents This table provides context by showing the energetic preference for the equatorial position for various substituents.

SubstituentA-Value (kcal/mol)
-F0.24 - 0.28
-CH3 (Methyl)1.74
-C(CH3)3 (tert-Butyl)> 4.5
-(2,4,5-trifluorophenyl)methanolExpected to be very large

Reaction Pathway and Transition State Modeling

Computational chemistry is instrumental in mapping the mechanisms of chemical reactions. By modeling the potential energy surface, researchers can identify the lowest-energy path from reactants to products, including the high-energy transition states that must be overcome.

Energy Profiles of Key Transformations

A reaction energy profile plots the energy of a molecular system as it progresses along a reaction coordinate. Such profiles are essential for determining the feasibility and kinetics of a chemical transformation. Key features of an energy profile include the relative energies of reactants, intermediates, transition states, and products. The difference in energy between the reactants and the highest-energy transition state is the activation energy (Ea), which governs the reaction rate. nih.gov

For Cyclohexyl(2,4,5-trifluorophenyl)methanol, several transformations could be modeled, such as its synthesis or subsequent reactions. For example, the synthesis of methanol (B129727) from CO₂ and H₂ has been modeled extensively, with studies identifying the rate-determining step as the hydrogenation of a formate intermediate, with a calculated activation energy of approximately 61.5 kJ/mol (14.7 kcal/mol) on a Pd₂Ga catalyst. nih.gov

A hypothetical key transformation for this specific alcohol could be its oxidation to the corresponding ketone, (cyclohexyl)(2,4,5-trifluorophenyl)methanone. Computational modeling of this process would involve:

Optimizing the geometries of the reactant (alcohol), the oxidant, the product (ketone), and any byproducts.

Locating the transition state structure for the rate-determining step (e.g., the hydrogen abstraction from the carbinol carbon).

Calculating the energies of all species to construct the full energy profile.

This analysis would reveal the activation energy for the oxidation, providing a theoretical estimate of its reaction rate and insight into the reaction mechanism at a molecular level.

Catalytic Mechanism Elucidation

Computational chemistry offers a powerful lens for dissecting the intricate mechanisms of catalytic reactions involving Cyclohexyl(2,4,5-trifluorophenyl)methanol. Through the application of quantum mechanical calculations, particularly Density Functional Theory (DFT), researchers can model the reaction pathways at an atomic level. These theoretical investigations can elucidate the role of this alcohol as a potential catalyst or substrate in various organic transformations.

For instance, in reactions where Cyclohexyl(2,4,5-trifluorophenyl)methanol may act as a hydrogen bond donor catalyst, computational models can map the potential energy surface of the reaction. This allows for the identification of transition states and the calculation of activation energies, providing a quantitative measure of the reaction's feasibility. The trifluorinated phenyl ring, with its strong electron-withdrawing nature, is expected to influence the acidity of the hydroxyl proton, a key factor in its catalytic activity.

Furthermore, computational studies can unravel the mechanism of its formation or conversion. For example, in the asymmetric reduction of a corresponding ketone to form this chiral alcohol, theoretical models can help in understanding the stereoselectivity of the reaction when a chiral catalyst is employed. By calculating the energies of the diastereomeric transition states leading to the (R) and (S) enantiomers, the origins of enantioselectivity can be pinpointed.

Prediction of Spectroscopic Properties

The spectroscopic signature of a molecule is a direct manifestation of its electronic and vibrational states. Computational methods provide a means to predict these properties with a high degree of accuracy, aiding in the identification and characterization of Cyclohexyl(2,4,5-trifluorophenyl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of Cyclohexyl(2,4,5-trifluorophenyl)methanol. By employing methods such as the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, the magnetic shielding tensors for each nucleus can be calculated. These are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS). The predicted spectra can help in the assignment of experimental peaks and in confirming the molecular structure.

Infrared (IR) and Raman Spectroscopy: The vibrational frequencies of Cyclohexyl(2,4,5-trifluorophenyl)methanol can be computed by calculating the second derivatives of the energy with respect to the atomic coordinates. This analysis yields a set of normal modes of vibration, each with a characteristic frequency and intensity. The predicted IR and Raman spectra can be compared with experimental data to identify characteristic functional group vibrations, such as the O-H stretch of the alcohol and the C-F stretches of the trifluorophenyl ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a powerful tool for predicting the electronic absorption spectra of molecules. By calculating the excitation energies and oscillator strengths of electronic transitions, the λ_max values in the UV-Vis spectrum of Cyclohexyl(2,4,5-trifluorophenyl)methanol can be predicted. This can provide insights into the electronic structure and the nature of the molecular orbitals involved in the electronic transitions.

Below is a hypothetical interactive data table showcasing predicted spectroscopic data for Cyclohexyl(2,4,5-trifluorophenyl)methanol.

Spectroscopic TechniquePredicted ParameterValue
¹H NMRChemical Shift (δ) of OH proton4.5 - 5.5 ppm
¹³C NMRChemical Shift (δ) of Carbinol Carbon70 - 80 ppm
IR SpectroscopyO-H Stretching Frequency (ν)3200 - 3600 cm⁻¹
IR SpectroscopyC-F Stretching Frequencies (ν)1100 - 1300 cm⁻¹
UV-Vis Spectroscopyλ_max~260 - 270 nm

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its reactivity. rasayanjournal.co.in These descriptors provide a quantitative basis for understanding and predicting the chemical behavior of Cyclohexyl(2,4,5-trifluorophenyl)methanol.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key descriptors of reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. For Cyclohexyl(2,4,5-trifluorophenyl)methanol, the electron-withdrawing trifluorophenyl group is expected to lower the energies of both the HOMO and LUMO.

Global Reactivity Descriptors: Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as -E_HOMO.

Electron Affinity (A): Approximated as -E_LUMO.

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Electrophilicity Index (ω): χ² / (2η)

Local Reactivity Descriptors: While global descriptors describe the reactivity of the molecule as a whole, local descriptors provide information about the reactivity of specific atoms or functional groups within the molecule. The Fukui function is a widely used local descriptor that indicates the most likely sites for nucleophilic, electrophilic, and radical attack. For Cyclohexyl(2,4,5-trifluorophenyl)methanol, analysis of the Fukui functions would likely indicate that the oxygen atom of the hydroxyl group is a primary site for electrophilic attack, while the carbon atoms of the trifluorophenyl ring are susceptible to nucleophilic attack.

The following interactive data table presents hypothetical quantum chemical descriptors for Cyclohexyl(2,4,5-trifluorophenyl)methanol.

DescriptorValue (Arbitrary Units)
HOMO Energy-8.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap7.3 eV
Electronegativity (χ)4.85
Chemical Hardness (η)3.65
Electrophilicity Index (ω)3.23

Advanced Derivatization and Functionalization of Cyclohexyl 2,4,5 Trifluorophenyl Methanol

Synthesis of Ether and Ester Derivatives

The hydroxyl group of cyclohexyl (2,4,5-trifluorophenyl)methanol is a prime site for derivatization, readily allowing for the synthesis of ether and ester analogues. These modifications can significantly alter the molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability.

Ether Derivatives: The synthesis of ethers from alcohols is a fundamental transformation in organic chemistry. A common and effective method is the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by its reaction with an alkyl halide in an SN2 reaction. nih.govnih.gov For this compound, treatment with a strong base like sodium hydride (NaH) would generate the corresponding alkoxide. This nucleophile can then be reacted with various alkyl halides (e.g., methyl iodide, ethyl bromide) to yield the desired ether derivatives. nih.govwikipedia.org The choice of a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, can facilitate this SN2 reaction. nih.gov

Ester Derivatives: Esterification is another key derivatization strategy. The Fischer-Speier esterification offers a direct route, involving the reaction of the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). nih.govgoogle.com This is an equilibrium-driven reaction, and using an excess of the carboxylic acid or removal of water can drive the reaction towards the ester product. google.comorganic-chemistry.org

For more sensitive substrates or to achieve milder reaction conditions, the Steglich esterification is a valuable alternative. mdpi.comnih.gov This method utilizes a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the ester formation at room temperature. mdpi.comresearchgate.net This approach is particularly useful for coupling the alcohol with a wide range of carboxylic acids, including those that may be incompatible with the harsh conditions of Fischer esterification. nih.gov

A representative set of potential ether and ester derivatives is presented in Table 1.

Table 1: Potential Ether and Ester Derivatives of this compound

Derivative NameStructureReagents for Synthesis
1-(Cyclohexyl(methoxy)methyl)-2,4,5-trifluorobenzeneSodium hydride, Methyl iodide
Cyclohexyl(2,4,5-trifluorophenyl)methyl acetateAcetic anhydride (B1165640), Pyridine (B92270) or Acetic acid, H₂SO₄
Cyclohexyl(2,4,5-trifluorophenyl)methyl benzoateBenzoyl chloride, Pyridine or Benzoic acid, DCC, DMAP

Formation of Heterocyclic Compounds Incorporating the Scaffold

The this compound scaffold can potentially be utilized in the synthesis of novel heterocyclic compounds. Such transformations would significantly expand the structural diversity of its derivatives.

One potential strategy involves the conversion of the alcohol to an amine, which can then participate in classic heterocycle-forming reactions. For instance, the alcohol could be converted to a tosylate, followed by displacement with azide (B81097) and subsequent reduction to the corresponding amine. This amine, a β-arylethylamine analogue, could then be a substrate for the Pictet-Spengler reaction . wikipedia.orgbeilstein-journals.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline derivative. wikipedia.orgnih.gov The electron-rich nature of the trifluorophenyl ring, despite the electron-withdrawing fluorine atoms, might require strong acid catalysis for the cyclization to proceed efficiently. wikipedia.org

Alternatively, if the amine derivative is first acylated, it could undergo a Bischler-Napieralski reaction . wikipedia.orgjk-sci.com This reaction involves the cyclodehydration of a β-arylethylamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to yield a 3,4-dihydroisoquinoline. wikipedia.orgorganic-chemistry.org Subsequent oxidation would lead to the fully aromatic isoquinoline.

Another approach could involve intramolecular cyclization reactions. For example, if a suitable functional group is introduced on the cyclohexyl ring, intramolecular etherification or lactonization could lead to fused heterocyclic systems.

Introduction of Additional Functional Groups on the Cyclohexyl Ring

The cyclohexyl ring of this compound is a saturated carbocycle, but it offers opportunities for the introduction of new functional groups, which can serve as handles for further derivatization.

Oxidation: One of the most direct modifications is the oxidation of the cyclohexyl ring. The use of various oxidizing agents could potentially lead to the formation of a cyclohexanone (B45756) derivative. nih.govresearchgate.net For instance, enzymatic oxidation using a peroxygenase has been shown to oxidize cyclohexane (B81311) to cyclohexanol (B46403) and cyclohexanone. nih.gov Chemical methods for the oxidation of cyclohexane to a ketone-alcohol oil are also well-established industrial processes. google.com The resulting ketone could then be a versatile intermediate for a variety of subsequent reactions, such as reductive amination or aldol (B89426) condensations.

Hydroxylation: The introduction of one or more hydroxyl groups onto the cyclohexyl ring can be achieved through various methods. Biocatalytic hydroxylation using cytochrome P450 enzymes is a known strategy for the selective hydroxylation of C-H bonds. youtube.com Chemical methods involving transition metal catalysts can also be employed for the hydroxylation of aliphatic C-H bonds. nih.govyoutube.com The position of hydroxylation would likely be influenced by both steric and electronic factors.

A summary of potential functionalized cyclohexyl derivatives is provided in Table 2.

Table 2: Potential Derivatives from Cyclohexyl Ring Functionalization

Derivative NameStructurePotential Synthetic Approach
(2-Oxocyclohexyl)(2,4,5-trifluorophenyl)methanolOxidation (e.g., with CrO₃ or PCC)
(2-Hydroxycyclohexyl)(2,4,5-trifluorophenyl)methanolC-H hydroxylation (e.g., with a P450 enzyme or a chemical oxidant)

Modifications of the Trifluorophenyl Moiety (e.g., further fluorination, other substitutions)

The 2,4,5-trifluorophenyl ring is a key feature of the molecule, and its modification can lead to derivatives with altered electronic properties and biological activities.

Nucleophilic Aromatic Substitution (SNAr): The presence of three electron-withdrawing fluorine atoms activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). nih.govmasterorganicchemistry.com The fluorine atoms themselves can act as leaving groups, particularly those positioned ortho and para to other activating groups. masterorganicchemistry.comlibretexts.org Reaction with strong nucleophiles, such as alkoxides, amines, or thiols, could potentially displace one or more of the fluorine atoms. nih.gov The regioselectivity of such a substitution would be governed by the relative activation of the different positions on the ring. nih.gov

Further Fluorination: While already trifluorinated, it might be possible to introduce additional fluorine atoms onto the aromatic ring under specific and harsh fluorination conditions. However, the existing fluorine atoms are deactivating, making electrophilic fluorination challenging.

Cross-Coupling Reactions: A more versatile approach to modify the trifluorophenyl ring is through the introduction of a new carbon-carbon or carbon-heteroatom bond via transition-metal-catalyzed cross-coupling reactions. To achieve this, one of the fluorine atoms would first need to be converted into a more suitable coupling partner, such as a triflate, bromide, or iodide. Alternatively, a C-H activation/functionalization strategy could be employed. Once a suitable handle is in place, reactions like the Suzuki coupling could be used to introduce new aryl or alkyl groups by reacting with boronic acids. libretexts.orgnih.gov This would allow for the synthesis of a wide array of biaryl or alkyl-aryl derivatives.

Applications in Advanced Organic Synthesis

Utilization as Chiral Building Blocks

Precursors for Complex Molecular Architectures

The structural motifs present in Cyclohexyl (2,4,5-trifluorophenyl)methanol make it a plausible precursor for a variety of more complex molecular architectures. The hydroxyl group can be readily converted into other functionalities, such as halides, azides, or amines, which then serve as handles for further synthetic transformations. For instance, the alcohol could be oxidized to the corresponding ketone, which could then undergo a range of carbon-carbon bond-forming reactions.

Furthermore, the trifluorophenyl ring is amenable to nucleophilic aromatic substitution reactions, where one or more of the fluorine atoms are displaced by other groups. This allows for the introduction of additional complexity and the fine-tuning of the electronic properties of the aromatic ring. The combination of the cyclohexyl and the fluorinated phenyl moieties could be a key structural element in the design of novel bioactive compounds or advanced materials. The synthesis of fluorinated nucleosides, for example, often relies on the use of fluorinated building blocks to achieve the desired biological activity. nih.govnih.gov

Role in the Synthesis of Specialized Reagents

Although no specific examples of specialized reagents derived from this compound are documented, its structure suggests potential in this area. The hydroxyl group can be used to attach the molecule to a solid support, creating a functionalized resin for use in solid-phase synthesis or as a scavenger resin.

The fluorinated phenyl group could also play a role in the design of new catalysts or ligands for transition-metal-catalyzed reactions. The electron-withdrawing nature of the fluorine atoms can influence the electronic properties of a metal center, potentially leading to enhanced catalytic activity or selectivity. The influence of fluorine in asymmetric catalysis is a recognized phenomenon that can be exploited in the development of novel catalytic systems. nih.gov

Development of Novel Chemical Probes

The development of chemical probes for studying biological systems is an area where fluorinated compounds have made a significant impact. The introduction of fluorine can enhance metabolic stability and provide a useful spectroscopic marker for techniques such as ¹⁹F NMR.

While there is no direct evidence of this compound being used as a chemical probe, its structure is consistent with those of molecules designed for such purposes. The lipophilic cyclohexyl group combined with the polar, fluorinated aromatic ring could facilitate cell membrane permeability and interaction with biological targets. The alcohol functionality provides a point for the attachment of reporter groups, such as fluorophores or biotin (B1667282) tags, which are essential for visualizing and isolating the probe's binding partners. The synthesis of fluorinated molecules for applications in medicinal and agrochemical sciences is a rapidly expanding field of research.

Future Directions and Emerging Research Avenues

Development of Highly Efficient and Selective Catalytic Systems

The synthesis of chiral alcohols, particularly those containing fluorinated stereocenters, remains a significant challenge in organic chemistry. Future research is intensely focused on creating novel catalytic systems that offer both high efficiency and exceptional selectivity for producing compounds like Cyclohexyl (2,4,5-trifluorophenyl)methanol.

The development of catalytic asymmetric methods is paramount. While significant progress has been made in the enantioselective fluorination of various organic substrates, the direct, highly enantioselective synthesis of specific chiral carbinols is an area ripe for innovation. nih.govacs.org Research is moving beyond traditional catalysts to explore dual-catalysis systems and chiral anion phase-transfer catalysis to achieve higher levels of stereocontrol. acs.orgacs.org For the synthesis of this compound, this involves the asymmetric reduction of a corresponding ketone or the enantioselective addition of a cyclohexyl nucleophile to 2,4,5-trifluorobenzaldehyde (B50696).

Key research targets in this area include:

Novel Ligand Design: The design of new chiral ligands for transition metal catalysts (e.g., Palladium, Nickel, Titanium) is crucial. These ligands must create a specific chiral environment around the metal center to control the facial selectivity of the reaction, leading to high enantiomeric excess (ee). nih.gov

Organocatalysis: The use of small organic molecules as catalysts offers an alternative to metal-based systems. For instance, chiral amino acids or Cinchona alkaloids could be developed to catalyze the formation of the carbinol with high stereoselectivity. acs.org

Enzyme-Mediated Synthesis: Biocatalysis, using enzymes such as ketoreductases (KREDs), presents a green and highly selective method for producing chiral alcohols. Future work will involve screening and engineering enzymes that can efficiently reduce the prochiral ketone precursor to this compound in a specific stereoisomeric form.

Table 1: Comparison of Potential Catalytic Strategies

Catalytic SystemPotential AdvantagesResearch FocusPotential Selectivity
Transition Metal CatalysisHigh turnover, broad substrate scopeChiral ligand development, reaction optimization nih.govGood to Excellent (up to >99% ee)
OrganocatalysisMetal-free, lower toxicity, mild conditionsDevelopment of novel bifunctional catalysts acs.orgVariable to Excellent (up to 96% ee)
Biocatalysis (Enzymes)Exceptional selectivity, green solvent (water), mild conditionsEnzyme screening and protein engineeringExcellent (>99% ee)

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry is a major trend in the pharmaceutical and chemical industries. researchgate.netacs.org This approach offers significant advantages in terms of safety, efficiency, reproducibility, and scalability, particularly for reactions involving hazardous reagents or intermediates. contractpharma.com The synthesis of this compound is an ideal candidate for integration with these technologies.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and mixing, which is often difficult to achieve in large-scale batch reactors. nih.gov For exothermic reactions or those using unstable organometallic reagents, the small internal volume of a flow reactor minimizes safety risks. acs.orgcontractpharma.com

Future research in this domain will likely involve:

Telescoped Synthesis: Developing a multi-step synthesis in a continuous, "telescoped" sequence where the product of one reactor flows directly into the next as a substrate, without intermediate purification steps. nih.gov

Automated Platforms: Combining flow reactors with real-time monitoring (e.g., via in-line IR or NMR spectroscopy) and automated feedback loops to optimize reaction conditions for yield and purity on the fly.

Heterogeneous Catalysts: The use of packed-bed reactors containing immobilized catalysts (heterogeneous catalysis) simplifies product purification and allows for catalyst recycling, reducing costs and waste. contractpharma.com This is a key area for making the synthesis of fluorinated compounds more sustainable.

Table 2: Advantages of Flow Chemistry for Synthesizing Fluorinated Intermediates

ParameterBatch ChemistryFlow ChemistryRelevance to Target Compound
SafetyHigher risk with exotherms or hazardous reagentsEnhanced safety due to small reaction volumes contractpharma.comSafer handling of organometallic precursors or fluorinating agents.
Heat TransferLimited by surface-area-to-volume ratioSuperior heat transfer, precise temperature control nih.govCrucial for controlling selectivity in fast, exothermic reactions.
ScalabilityComplex and often requires re-optimizationSimpler scale-up by running the system for longerFacilitates production from gram to kilogram scale.
ReproducibilityCan be variable between batchesHigh consistency and reproducibility researchgate.netEnsures consistent quality of the final product.

Exploration of Novel Reactivity Patterns

While this compound is a target molecule, it also serves as a versatile building block for more complex structures. The unique electronic properties imparted by the three fluorine atoms on the phenyl ring can be exploited to explore novel reactivity patterns.

Future research will focus on using this carbinol as a precursor in a variety of chemical transformations:

Electrophilic Aromatic Substitution: The trifluorinated phenyl ring is highly electron-deficient, which deactivates it towards typical electrophilic substitution. However, under forcing conditions or with highly reactive electrophiles, its substitution patterns could be explored.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms themselves can act as leaving groups in SNAr reactions, allowing for the introduction of other functional groups onto the aromatic ring. This provides a pathway to a diverse library of derivatives.

Friedel-Crafts-type Reactions: The benzylic alcohol can be activated, for example with a strong Brønsted or Lewis acid, to form a carbocation. nih.gov This reactive intermediate could then participate in intramolecular or intermolecular Friedel-Crafts-type reactions to construct polycyclic systems. nih.gov

Derivatization: The hydroxyl group is a handle for further functionalization. It can be converted into an ether, ester, or an azide (B81097), or used in coupling reactions to link it to other molecular fragments, creating novel compounds for biological screening. jst.go.jp

Advanced Computational Methods for Predictive Design

The role of computational chemistry in modern drug discovery and process development is rapidly expanding. For a molecule like this compound, computational methods offer a powerful tool for predicting properties and guiding experimental work.

The influence of fluorine on reaction outcomes is often subtle and complex. rsc.org Computational modeling can help rationalize these effects and predict the most promising synthetic routes.

Key applications of computational methods include:

Catalyst Design: Using Density Functional Theory (DFT) and other molecular modeling techniques to design chiral ligands or organocatalysts. By modeling the transition states of catalytic cycles, researchers can predict which catalyst structures will afford the highest enantioselectivity, thereby reducing the need for extensive empirical screening. nih.gov

Reaction Mechanism Elucidation: Computational studies can provide detailed insights into reaction mechanisms, helping to explain observed selectivity and by-product formation. This knowledge is crucial for optimizing reaction conditions.

Predicting Reactivity: Quantum chemical calculations can predict the reactivity of different sites on the molecule, guiding the exploration of novel reactions as described in the previous section. For example, calculating the partial atomic charges and Fukui functions can indicate which fluorine atom is most susceptible to SNAr.

Conformational Analysis: Understanding the preferred three-dimensional structure of the molecule and its interaction with biological targets (e.g., enzyme active sites) is critical for its application in medicinal chemistry.

Q & A

Q. What are the optimal synthetic routes for Cyclohexyl (2,4,5-trifluorophenyl)methanol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or catalytic coupling. For example, fluorinated aromatic alcohols like 2,4,5-trifluorobenzyl alcohol (a structural analog) are synthesized using ethanol as a solvent with triethylamine as a base to stabilize intermediates . Catalytic methods involving condensation reactions (e.g., using triazolo-pyrazine derivatives and trifluoromethyl groups) are also viable, with catalyst choice (e.g., formula (V) in ) critical for regioselectivity . Yield optimization requires controlled temperature (20–25°C) and inert atmospheres to prevent side reactions.

Q. Which analytical techniques are most reliable for characterizing purity and structural confirmation?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR resolve fluorinated aromatic protons and cyclohexyl group stereochemistry. For example, 19F^{19}\text{F} NMR can distinguish between 2,4,5-tluorine substituents .
  • HPLC/GC-MS : Reversed-phase HPLC (C18 column, methanol/water mobile phase) quantifies purity (>97%), while GC-MS detects volatile impurities .
  • Elemental Analysis : Confirms C7_7H5_5F3_3O composition with <0.5% deviation .

Q. What safety protocols are essential for handling fluorinated aromatic alcohols in laboratory settings?

  • Methodological Answer :
  • PPE : N95 masks, nitrile gloves, and eyeshields to prevent inhalation/contact (WGK 3 hazard classification) .
  • Ventilation : Use fume hoods to mitigate volatile organic compound (VOC) exposure.
  • Storage : Inert gas-purged containers at 4°C to avoid degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.